

Introduction: A Versatile Building Block in Modern Synthesis

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Compound of Interest

Compound Name: *2-Aminopyridin-3-ylboronic acid*
hcl

Cat. No.: *B7988975*

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2-Aminopyridin-3-ylboronic acid hydrochloride is a heterocyclic organoboron compound that has emerged as a critical building block in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with both a reactive boronic acid moiety and a nucleophilic amino group, provides a unique combination of functionalities. This arrangement is particularly valuable for synthesizing complex molecular architectures, especially in the development of kinase inhibitors, where the 2-aminopyridine scaffold is a well-established "hinge-binding" motif.[1] The hydrochloride salt form enhances the compound's bench-top stability, making it more amenable to storage and handling compared to the free base.[2]

This guide offers a comprehensive overview of the chemical properties, reactivity, and handling of 2-Aminopyridin-3-ylboronic acid hydrochloride, tailored for researchers, scientists, and drug development professionals. We will delve into its core characteristics, provide field-proven insights into its application in catalysis, and present a detailed experimental protocol for its use in the Suzuki-Miyaura cross-coupling reaction.

Physicochemical and Safety Profile

A thorough understanding of a reagent's physical properties and safety requirements is fundamental to its successful and safe application in the laboratory. The key characteristics of 2-Aminopyridin-3-ylboronic acid hydrochloride are summarized below.

Property	Value	Source(s)
CAS Number	1204112-62-8	[3][4]
Molecular Formula	C ₅ H ₇ BN ₂ O ₂ · HCl	[3][5]
Molecular Weight	174.40 g/mol (as HCl salt); 137.93 g/mol (free base)	[3]
Appearance	White to off-white solid/powder	[2]
Topological Polar Surface Area	79.4 Å ²	[3]
Solubility	Soluble in water and polar organic solvents.	[2]
Storage Conditions	Store refrigerated at 2-8°C under a dry, inert atmosphere. Protect from moisture and light.	[6][7][8]
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).	
Precautionary Statements	P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes).	[8][9]

Chemical Reactivity and Mechanistic Insights

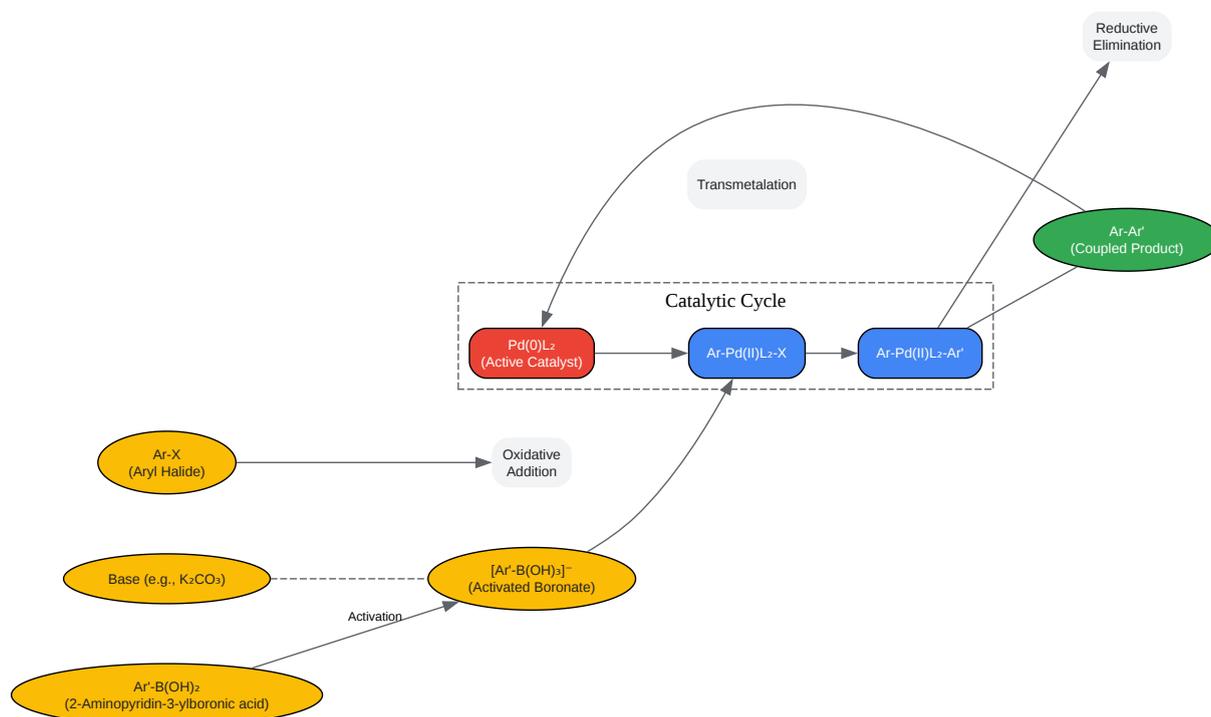
The utility of **2-Aminopyridin-3-ylboronic acid HCl** lies in its reactivity, primarily as a nucleophilic partner in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds.[10][11] In this reaction, the organoboronic acid couples with an organohalide (or triflate) in the presence of a palladium catalyst and a base.[12] The 2-aminopyridin-3-yl moiety can be efficiently coupled with a variety of aryl and heteroaryl halides, providing access to a diverse range of substituted bipyridine structures, which are prevalent in pharmaceuticals.[13][14]

The generally accepted catalytic cycle involves three key steps:

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.[10][12]
- **Transmetalation:** The boronic acid must first be activated by a base to form a more nucleophilic boronate species ($-B(OR)_3^-$).[15] This boronate then transfers its organic group (the 2-aminopyridin-3-yl moiety) to the Pd(II) center, displacing the halide. This is often the rate-determining step.
- **Reductive Elimination:** The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[12]



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The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations and Side Reactions

While powerful, the use of aminopyridylboronic acids is subject to challenges that require careful experimental design.

- **Protodeboronation:** This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, rendering the boronic acid inactive for cross-coupling.[6] This process can be catalyzed by moisture, as well as acidic or basic conditions, and is often exacerbated at elevated temperatures.[6][7] The use of anhydrous solvents and reagents under an inert atmosphere is crucial to minimize this pathway.
- **Homocoupling:** The formation of a biaryl product from two molecules of the boronic acid can occur, particularly in the presence of oxygen.[10] This side reaction consumes the starting material and complicates purification. Thoroughly degassing the reaction mixture is a standard procedure to prevent this.

- **Role of the Amine Group:** The primary amine on the pyridine ring is a key functional group for biological activity. Fortunately, it is generally shown to be a suitable substrate for Suzuki coupling without the need for protection/deprotection steps, simplifying the synthetic route. [\[13\]](#)
- **Base and Solvent Selection:** The choice of base is critical. It must be strong enough to facilitate the formation of the boronate species but not so strong as to cause degradation of the starting materials or products. [\[16\]](#) Inorganic bases like K_2CO_3 , CS_2CO_3 , and K_3PO_4 are commonly used, often in aqueous mixtures with solvents like dioxane, THF, or DMF.

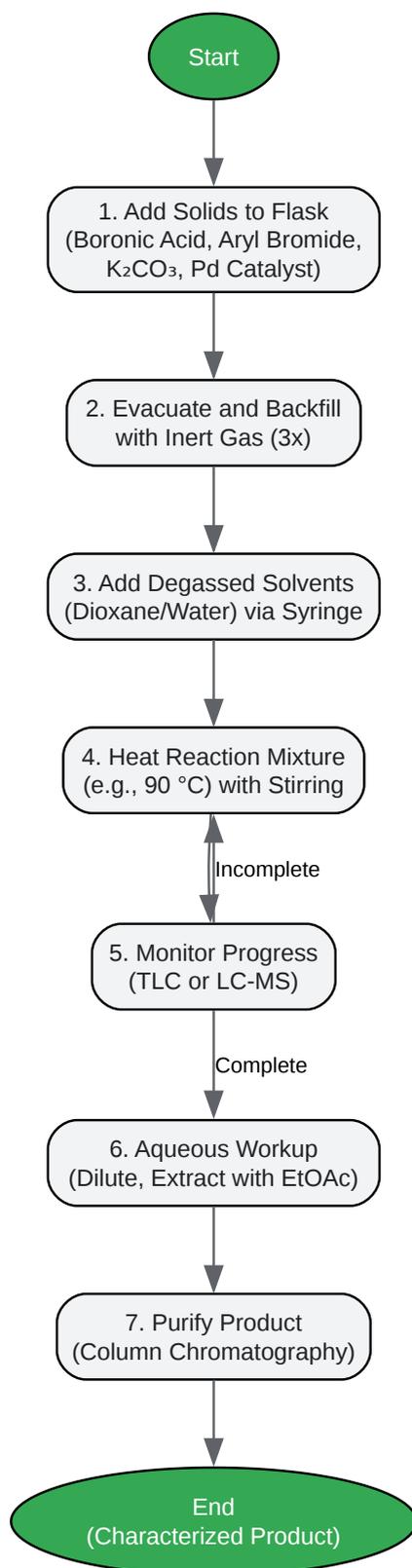
Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of 2-Aminopyridin-3-ylboronic acid hydrochloride with a generic aryl bromide. Note: This is a representative protocol and may require optimization for specific substrates.

Materials and Reagents

- 2-Aminopyridin-3-ylboronic acid hydrochloride (1.2 equiv)
- Aryl Bromide (1.0 equiv)
- $Pd(PPh_3)_4$ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)
- Potassium Carbonate (K_2CO_3) (3.0 equiv)
- 1,4-Dioxane
- Water (degassed)
- Schlenk flask or reaction vial with a stir bar
- Nitrogen or Argon gas line

Experimental Workflow



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A generalized workflow for the Suzuki-Miyaura coupling experiment.

Step-by-Step Procedure

- **Reaction Setup:** To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), 2-Aminopyridin-3-ylboronic acid hydrochloride (1.2 equiv), potassium carbonate (3.0 equiv), and Pd(PPh₃)₄ (0.03 equiv).
- **Inert Atmosphere:** Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of all oxygen.
- **Solvent Addition:** Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe through the septum. The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the aryl bromide.
- **Reaction:** Immerse the flask in a preheated oil bath (e.g., 90-100 °C) and stir vigorously.
- **Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed (typically 4-16 hours).
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as ethyl acetate (EtOAc).
- **Isolation:** Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Handling, Storage, and Stability

Proper handling and storage are paramount to maintain the integrity and reactivity of 2-Aminopyridin-3-ylboronic acid hydrochloride and ensure laboratory safety.

- Handling: Always handle the compound in a well-ventilated area or a chemical fume hood.[9] [17] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, to avoid contact with skin and eyes.[18] Avoid creating dust.[19][20]
- Storage: Boronic acids are susceptible to degradation upon exposure to air and moisture.[6] Store the compound in a tightly sealed container, preferably under an inert atmosphere of argon or nitrogen.[6][7] Refrigeration (2-8 °C) is recommended for long-term storage to minimize decomposition pathways.[7] The use of amber vials can protect the compound from light-induced degradation.[21]
- Stability: The hydrochloride salt form generally offers improved stability over the free base. However, like all boronic acids, it can undergo slow decomposition over time, especially if stored improperly.[6] Protodeboronation is a key degradation pathway. For reactions requiring high purity and reproducibility, using a fresh bottle or recently purchased material is advisable.

Conclusion

2-Aminopyridin-3-ylboronic acid hydrochloride is a high-value reagent whose strategic importance in organic synthesis, particularly for the construction of pharmaceutically relevant scaffolds, cannot be overstated. A comprehensive understanding of its chemical properties, a firm grasp of the mechanistic nuances of its reactivity in Suzuki-Miyaura coupling, and strict adherence to proper handling and storage protocols are essential for unlocking its full synthetic potential. By implementing the principles and procedures outlined in this guide, researchers can effectively and safely leverage this versatile building block to advance their scientific and drug discovery objectives.

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